molecular formula C7H5FN2O B180839 3-(Aminooxy)-5-fluorobenzonitrile CAS No. 197588-22-0

3-(Aminooxy)-5-fluorobenzonitrile

Cat. No.: B180839
CAS No.: 197588-22-0
M. Wt: 152.13 g/mol
InChI Key: UQBROGHYJRVKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminooxy)-5-fluorobenzonitrile (CAS: 197588-22-0) is a fluorinated aromatic compound with the molecular formula C₇H₅FN₂O and a molar mass of 152.13 g/mol . Its structure features a benzonitrile core substituted with a fluorine atom at the 5-position and an aminooxy (-ONH₂) group at the 3-position. This unique combination of electron-withdrawing (fluorine, nitrile) and reactive (aminooxy) groups makes it valuable in synthetic chemistry, particularly for oxime ligation strategies in peptide-drug conjugate synthesis .

Properties

CAS No.

197588-22-0

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

3-aminooxy-5-fluorobenzonitrile

InChI

InChI=1S/C7H5FN2O/c8-6-1-5(4-9)2-7(3-6)11-10/h1-3H,10H2

InChI Key

UQBROGHYJRVKML-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1ON)F)C#N

Canonical SMILES

C1=C(C=C(C=C1ON)F)C#N

Synonyms

Benzonitrile, 3-(aminooxy)-5-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(Aminooxy)-5-fluorobenzonitrile with five fluorobenzonitrile derivatives, highlighting key structural differences and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Key Applications/Properties
This compound C₇H₅FN₂O 152.13 5-F, 3-ONH₂ Peptide-drug conjugation via oxime ligation
5-(Chloromethyl)-2-fluorobenzonitrile C₈H₅ClFN 173.59 2-F, 5-CH₂Cl Intermediate in agrochemical synthesis
5-Fluoro-2-iodobenzonitrile C₇H₃FIN 247.01 2-F, 5-I Radiolabeling precursor
3-(Difluoromethyl)-5-fluorobenzonitrile C₈H₄F₃N 171.12 5-F, 3-CF₂H Lipophilicity enhancement in drug design
3-Fluoro-5-nitrobenzonitrile C₇H₃FN₂O₂ 166.11 3-F, 5-NO₂ Nitro-reduction precursor for amines
Belzutifan (Pharmaceutical Agent) C₁₇H₁₂F₃NO₄S 383.34 Complex substituents (indene, sulfonyl, F) HIF-2α inhibitor for renal cell carcinoma

Substituent Effects on Reactivity and Stability

  • Aminooxy Group Sensitivity: The aminooxy group in this compound reacts readily with carbonyl groups (e.g., ketones, aldehydes), enabling bioconjugation. However, this group is highly sensitive to acetone and formaldehyde, limiting its storage conditions .
  • Halogen Substituents :
    • Chloromethyl (5-(Chloromethyl)-2-fluorobenzonitrile) : The CH₂Cl group facilitates nucleophilic substitution, making it a versatile intermediate .
    • Iodo (5-Fluoro-2-iodobenzonitrile) : The iodine atom allows for radioisotope labeling (e.g., ¹²⁵I) in imaging probes .
  • Electron-Withdrawing Groups: Nitro (3-Fluoro-5-nitrobenzonitrile): The NO₂ group enhances electrophilicity, enabling reduction to amines for further derivatization . Trifluoromethyl (3-amino-5-fluorobenzotrifluoride): The CF₃ group increases metabolic stability and lipophilicity, critical in CNS drug design .

Pharmacological and Industrial Relevance

  • Peptide-Drug Conjugates: The aminooxy group in this compound is pivotal for attaching cytotoxic payloads to tumor-targeting peptides (e.g., somatostatin analogs) .
  • Belzutifan Comparison : While structurally more complex, Belzutifan shares the benzonitrile core but incorporates a sulfonyl group and fused indene ring, enabling HIF-2α inhibition for metastatic cancers .
  • Agrochemicals : Chloromethyl and iodo derivatives are preferred for their reactivity in pesticide synthesis .

Research Findings and Limitations

  • Aminooxy Limitations: Despite its utility, this compound requires stringent handling to avoid cross-reactivity with ambient carbonyls .
  • Thermal Stability: Difluoromethyl-substituted analogs (e.g., 3-(Difluoromethyl)-5-fluorobenzonitrile) exhibit superior thermal stability compared to aminooxy derivatives .
  • Nitro to Amine Conversion : 3-Fluoro-5-nitrobenzonitrile serves as a precursor for amine-functionalized compounds, critical in dye and polymer industries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.